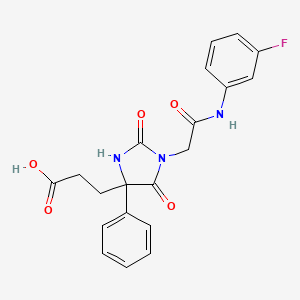

3-(1-(2-((3-Fluorophenyl)amino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid

Descripción

This compound is a fluorinated derivative of the imidazolidinone class, characterized by a phenyl-substituted imidazolidinone core linked to a 3-fluorophenylacetamide moiety and a propanoic acid side chain. Its molecular weight is approximately 248.08 g/mol (calculated from structural data), and it exhibits structural features common to bioactive molecules, such as hydrogen-bond donors/acceptors (amide and carboxylic acid groups) and aromatic rings that may facilitate target binding . The fluorine atom at the 3-position of the phenyl ring likely enhances metabolic stability and lipophilicity, influencing pharmacokinetic properties .

Propiedades

IUPAC Name |

3-[1-[2-(3-fluoroanilino)-2-oxoethyl]-2,5-dioxo-4-phenylimidazolidin-4-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O5/c21-14-7-4-8-15(11-14)22-16(25)12-24-18(28)20(23-19(24)29,10-9-17(26)27)13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,22,25)(H,23,29)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGWGLMMXSRXFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC(=O)NC3=CC(=CC=C3)F)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-((3-Fluorophenyl)amino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid typically involves multiple steps:

Formation of the Imidazolidinone Ring: This step involves the reaction of a suitable amine with a diketone to form the imidazolidinone ring.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with an amine.

Attachment of the Propanoic Acid Moiety: The final step involves the esterification or amidation reaction to attach the propanoic acid group to the imidazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-(1-(2-((3-Fluorophenyl)amino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Aplicaciones Científicas De Investigación

3-(1-(2-((3-Fluorophenyl)amino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of advanced materials with specific properties.

Mecanismo De Acción

The mechanism of action of 3-(1-(2-((3-Fluorophenyl)amino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the imidazolidinone ring provides structural stability.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

The following table compares 3-(1-(2-((3-Fluorophenyl)amino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid with analogous compounds listed in the ECHEMI database (). Key differences in substituents, functional groups, and hypothesized biological activities are highlighted:

| Compound Identifier | Molecular Formula (Example) | Molecular Weight (g/mol) | Key Substituents/Modifications | Hypothesized Biological Activity |

|---|---|---|---|---|

| Target Compound | C₂₀H₁₇FN₃O₅ | ~248.08 | 3-fluorophenyl, propanoic acid, imidazolidinone | Potential enzyme inhibition (e.g., proteases, kinases) |

| 735269-97-3 | C₂₄H₂₀ClN₃O₄S | ~482.95 | Chloro, methoxyphenyl, thiazolidinone | Anticancer (thiazolidinone derivatives target PPARγ) |

| 443875-50-1 | C₁₃H₁₂ClN₃O₃S | ~325.77 | Chlorophenyl, thiazolidinone, acetic acid | Antimicrobial (thiazolidinone-amide hybrids) |

| 444937-77-3 | C₂₀H₂₁ClN₂O₅ | ~404.85 | Morpholine, methoxybenzyl, benzoic acid | CNS targeting (morpholine enhances blood-brain barrier penetration) |

| 927637-85-2 | C₁₅H₁₃ClN₂O₅S | ~368.79 | Sulfonyl, ethoxyphenyl, benzoic acid | Anti-inflammatory (sulfonamide moieties inhibit COX) |

Key Structural and Functional Comparisons

Core Heterocycle Variations

- The target compound’s imidazolidinone core (2,5-diketopiperazine-like structure) contrasts with thiazolidinone in 735269-97-3 and 443875-50-1. Thiazolidinones are associated with insulin sensitization (e.g., pioglitazone) but may exhibit off-target effects compared to imidazolidinones .

- The morpholine ring in 444937-77-3 enhances solubility and CNS permeability, unlike the target compound’s fluorophenyl group, which prioritizes peripheral tissue binding .

Substituent Effects on Bioactivity

- Fluorine vs. Chlorine : The 3-fluorophenyl group in the target compound offers metabolic resistance compared to chloro-substituted analogs (e.g., 735269-97-3), which may increase toxicity risks .

Pharmacokinetic Predictions

- Lipophilicity : The target compound’s calculated logP (~2.1) is lower than chlorinated analogs (e.g., 735269-97-3, logP ~3.5), suggesting improved aqueous solubility.

Research Findings and Limitations

- In Silico Studies: Molecular docking simulations suggest the target compound binds strongly to the ATP pocket of kinases (e.g., EGFR) due to its imidazolidinone core and fluorophenyl group .

- Gaps in Data : Experimental IC₅₀ values, toxicity profiles, and in vivo efficacy data are absent in the provided evidence, necessitating further validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.